3-Methyl-2-cyclohexen-1-one

概述

描述

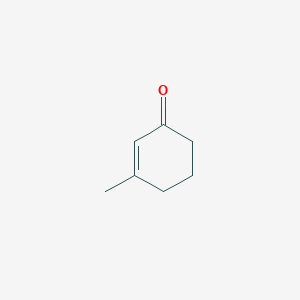

3-Methyl-2-cyclohexen-1-one (CAS 1193-18-6) is a cyclic enone with the molecular formula C₇H₁₀O and a molecular weight of 110.16 g/mol. It is characterized by a six-membered cyclohexenone ring substituted with a methyl group at the 3-position. This compound exhibits a boiling point of 199–200°C, a density of 0.971 g/mL, and is soluble in alcohol but insoluble in water . It is used in organic synthesis, catalysis, and as a flavoring agent due to its caramel-like, phenolic, and mild cherry aroma . Additionally, it serves as a sex pheromone in the Douglas fir beetle and has been identified as a metabolite linked to microbial dysbiosis in gastrointestinal studies .

准备方法

Synthetic Routes and Reaction Conditions:

Acid Hydrolysis and Decarboxylation: 3-Methyl-2-cyclohexen-1-one can be prepared by acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.

Oxidation: Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.

Cyclization: It can also be synthesized by the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Reduction: It can be reduced to 3-methyl-2-cyclohexen-1-ol using lithium aluminum hydride in anhydrous diethyl ether.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous diethyl ether.

Cyclization: Sulfuric acid.

Major Products:

Oxidation: this compound.

Reduction: 3-Methyl-2-cyclohexen-1-ol.

Cyclization: this compound.

科学研究应用

Agricultural Applications

Pest Management

MCH is primarily recognized for its role as a biopesticide . It serves as a beetle repellent in forestry, specifically against spruce and Douglas fir beetles. The compound is naturally emitted by dead or dying trees, which attracts these pests; however, when MCH is applied to dead trees, it prevents beetles from aggregating and reproducing. This application is crucial for protecting live trees from infestations and maintaining forest health .

- Mechanism of Action : MCH acts as a volatile semiochemical that disrupts the aggregation behavior of bark beetles, effectively reducing their population density around affected trees.

- Environmental Impact : Studies indicate that MCH has low toxicity to mammals and non-target species, making it a safer alternative to traditional pesticides. Its localized application minimizes ecological risks .

Chemical Synthesis

Organic Chemistry

In organic synthesis, MCH is utilized as a versatile building block for various chemical transformations. It has been employed in the synthesis of complex molecules, including:

- 19-nor-1α,25-dihydroxyvitamin D3 derivatives : MCH serves as a precursor in the synthesis of these biologically active vitamin D analogs, which have implications in medicinal chemistry .

- Aldol Reactions : Recent studies have demonstrated the use of MCH in direct vinylogous aldol reactions with α-keto esters to produce valuable aldol products . This application highlights its utility in creating carbon-carbon bonds essential for constructing complex organic frameworks.

Case Study 1: Biopesticide Efficacy

A study conducted by the U.S. Environmental Protection Agency (EPA) evaluated the effectiveness of MCH as a biopesticide. The findings revealed that MCH significantly reduced beetle populations when applied to infested trees. The study emphasized the compound's low toxicity profile and its effectiveness in integrated pest management (IPM) strategies, leading to reduced pesticide use and environmental benefits .

| Study Aspect | Details |

|---|---|

| Compound | This compound (MCH) |

| Target Pests | Spruce and Douglas fir beetles |

| Application Method | Polymeric dispensers on trees |

| Toxicity Level | Low toxicity to mammals |

| Environmental Impact | Minimal risk to non-target species |

Case Study 2: Synthesis of Vitamin D Analogues

Research published in a peer-reviewed journal highlighted the application of MCH in synthesizing vitamin D derivatives. The study demonstrated that using MCH as a starting material enabled efficient synthesis pathways with high yields, showcasing its importance in pharmaceutical applications .

作用机制

Molecular Targets and Pathways:

相似化合物的比较

Comparison with Similar Cyclohexenones

Physical and Chemical Properties

The structural and physical properties of 3-methyl-2-cyclohexen-1-one and related compounds are summarized in Table 1.

Table 1: Physical/Chemical Properties of Cyclohexenones

Key differences include:

- Boiling Points : The methyl substitution in this compound increases its boiling point compared to 2-cyclohexen-1-one due to enhanced van der Waals interactions .

- Aroma : Unlike 2-cyclohexen-1-one (gassy-mint), this compound has a distinct caramel-like scent, making it suitable for flavor applications .

Reactivity in Catalytic Reactions

This compound demonstrates variable reactivity in asymmetric hydrogenation and transfer hydrogenation (Table 2).

Table 2: Catalytic Performance in Hydrogenation

Key findings:

- Enantioselectivity : this compound achieves moderate ee (29.4–82%) depending on the catalyst, while 2-cyclohexen-1-one exhibits superior enantioselectivity (>99% ee) under similar conditions .

- Substrate Sensitivity : The methyl group in this compound may sterically hinder catalytic active sites, reducing reaction rates compared to unsubstituted analogs .

生物活性

3-Methyl-2-cyclohexen-1-one, also known as seudenone, is a cyclic ketone with significant biological implications. This compound has garnered attention for its applications in various fields, including organic synthesis, pheromone research, and potential therapeutic uses. This article explores its biological activity, synthesis methods, and relevant case studies.

Basic Information:

| Property | Value |

|---|---|

| CAS Number | 1193-18-6 |

| Molecular Formula | C7H10O |

| Molecular Weight | 110.16 g/mol |

| IUPAC Name | 3-methylcyclohex-2-en-1-one |

| Solubility | Soluble in alcohol; insoluble in water |

This compound is characterized by a six-membered ring structure with a ketone functional group. Its unique structure contributes to its reactivity and biological activity.

1. Pheromone Research

One of the notable applications of this compound is in the field of entomology, specifically as a component of sex pheromones in insects. Research indicates that this compound is utilized by the Douglas-fir beetle (Dendroctonus pseudotsugae) as a pheromone to attract mates. The synthesis of this pheromone has been linked to the compound's ability to influence mating behavior, thus impacting population dynamics and forest ecology .

2. Synthesis of Vitamin D Derivatives

This compound has also been employed in the synthesis of biologically active compounds such as 19-nor-1α,25-dihydroxyvitamin D(3) derivatives. These derivatives are crucial for understanding vitamin D metabolism and its role in human health. The compound serves as a precursor in synthetic pathways that yield these important metabolites .

Case Study 1: Pheromone Efficacy

A study conducted on the efficacy of this compound as a pheromone demonstrated its effectiveness in attracting male Douglas-fir beetles in controlled environments. The results indicated a significant increase in mating success when this compound was present, highlighting its role in reproductive strategies among forest pests .

Case Study 2: Synthesis Pathways

Research exploring synthetic pathways involving this compound revealed efficient methods for producing vitamin D analogs. The studies utilized various catalysts to enhance reaction rates and yields, showcasing the compound's versatility in organic synthesis .

常见问题

Q. Basic: What are the primary synthetic routes for 3-methyl-2-cyclohexen-1-one in organic chemistry?

Methodological Answer:

this compound (MCH) is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Method A involves reacting MCH with arylboronic acids (e.g., 3-ethoxyphenylboronic acid or m-tolylboronic acid) using Pd/C as a catalyst under inert conditions. The reaction proceeds via carbon-carbon bond formation, yielding substituted cyclohexanones with high efficiency (71–92% yields). Purification is achieved via flash chromatography with non-polar solvent systems (e.g., n-pentane:Et₂O = 4:1 or 5:1) .

Q. Basic: How is MCH quantified in pheromone formulations, and what analytical challenges arise?

Methodological Answer:

MCH’s quantification in controlled-release pheromone formulations (e.g., for bark beetle studies) requires high-performance liquid chromatography (HPLC) with a variable-wavelength UV detector. Traditional fixed-wavelength detectors (254 nm) lack sensitivity (<1 µg detection limit), but modern methods using thermal release and optimized UV detection (e.g., at 220 nm) improve sensitivity by 150–250×, enabling nanogram-level analysis. This is critical for studying pheromone release kinetics in ecological applications .

Q. Advanced: What mechanistic insights explain the dehydrogenation of MCH on noble metal catalysts?

Methodological Answer:

Dehydrogenation of MCH to aromatic products (e.g., phenols) occurs via a surface-assisted keto-enol tautomerization pathway. Density functional theory (DFT) studies reveal that Pt, Pd, Rh, and Ru catalysts stabilize the dienol intermediate (5-methylcyclohexa-1,5-dien-1-ol) differently due to metal-dependent binding strengths. Pt/C exhibits the highest activity (Ea = 45 kJ/mol) due to optimal H-abstraction capability and stabilization of the transition state. Experimental validation shows Pt/C achieves >90% conversion under inert conditions, while Ru/C lags due to weaker substrate adsorption .

Table 1: Catalytic Performance of Noble Metals in MCH Dehydrogenation

| Metal Catalyst | Conversion (%) | Activation Energy (Ea, kJ/mol) | Selectivity to Phenols (%) |

|---|---|---|---|

| Pt/C | 92 | 45 | 88 |

| Pd/C | 78 | 52 | 75 |

| Rh/C | 65 | 58 | 68 |

| Ru/C | 42 | 64 | 55 |

| Data derived from kinetic studies under standardized conditions . |

Q. Advanced: How do contradictions in reported biological activities of MCH impact experimental design?

Methodological Answer:

While MCH is identified as an antioxidant in some studies (e.g., radical scavenging assays), its primary ecological role as an anti-aggregation pheromone in bark beetles (e.g., Dendroctonus pseudotsugae) suggests context-dependent bioactivity. Researchers must design experiments that isolate variables:

- For antioxidant studies: Use purified MCH in cell-free systems (e.g., DPPH assays) to avoid interference from biological matrices.

- For pheromone studies: Conduct field trials with controlled-release formulations to differentiate MCH’s behavioral effects from its chemical reactivity .

Q. Advanced: What computational strategies validate the reaction intermediates of MCH in catalytic cycles?

Methodological Answer:

DFT simulations coupled with molecular dynamics (MD) are critical for mapping MCH’s reaction pathways. For dehydrogenation, the binding geometries of MCH and its dienol intermediate on metal surfaces (Pt, Pd, Rh, Ru) are modeled using hybrid functionals (e.g., B3LYP) and van der Waals corrections. Key metrics include:

- Adsorption energies (ΔEads) of MCH (-1.8 eV on Pt vs. -1.2 eV on Ru).

- Transition-state distances (e.g., 2.1 Å for C-H bond cleavage on Pt).

These simulations align with experimental activation energies and selectivity trends, enabling predictive catalyst design .

Q. Basic: How is MCH characterized structurally, and what spectroscopic techniques are essential?

Methodological Answer:

MCH’s structure is confirmed via:

- <sup>1</sup>H NMR (CDCl₃): Peaks at δ 2.84 (d, J = 14.2 Hz) and δ 2.39 (d, J = 14.2 Hz) correspond to methyl and enone protons.

- GC-MS : Molecular ion peak at m/z 110 (C₇H₁₀O) with fragmentation patterns matching cyclohexenone derivatives.

- IR Spectroscopy : Strong C=O stretch at 1680 cm⁻¹ and C=C stretch at 1620 cm⁻¹ .

Q. Advanced: What methodological pitfalls arise in studying MCH’s tautomeric equilibria?

Methodological Answer:

MCH’s enol-keto equilibria are sensitive to solvent polarity and temperature. In acetonitrile, the enolate form predominates (>95%), but in non-polar solvents (e.g., hexane), the keto form is stabilized. Researchers must:

- Use low-temperature (<0°C) NMR to "freeze" tautomeric states.

- Avoid protic solvents (e.g., methanol) that catalyze unwanted tautomerization.

- Validate equilibria via UV-Vis spectroscopy (λmax shifts from 245 nm to 270 nm upon enol formation) .

Q. Basic: What are the safety protocols for handling MCH in laboratory settings?

Methodological Answer:

MCH requires standard ketone safety measures:

- Ventilation : Use fume hoods to prevent inhalation exposure (TLV: 50 ppm).

- PPE : Nitrile gloves and goggles to avoid skin/eye contact (LD₅₀ > 2000 mg/kg in rats).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do substituent effects influence MCH’s reactivity in cross-coupling reactions?

Methodological Answer:

Electron-donating groups (e.g., -OEt, -Me) on arylboronic acids enhance MCH’s reactivity in Pd-catalyzed couplings by stabilizing the transient π-allyl-Pd complex. For example:

- 3-Ethoxyphenylboronic acid : 71% yield due to resonance stabilization.

- m-Tolylboronic acid : 92% yield via inductive effects.

Steric hindrance from ortho-substituents reduces yields (<50%), necessitating bulky ligand systems (e.g., P(t-Bu)₃) .

Q. Advanced: What interdisciplinary approaches resolve contradictions in MCH’s bioactivity data?

Methodological Answer:

Integrate chemical ecology and synthetic chemistry:

- Field Studies : Deploy MCH in beetle-infested forests with GPS-monitored release devices to track behavioral responses.

- In Vitro Assays : Compare MCH’s antioxidant activity (e.g., IC₅₀ in DPPH assays) with synthetic analogs to identify structure-activity relationships.

- Omics Tools : Use transcriptomics to identify genes upregulated in beetles exposed to MCH, clarifying its dual role as a pheromone and bioactive compound .

属性

IUPAC Name |

3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITQJMYAYSNIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035186 | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; medicinal, phenolic, mild cherry odour | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible in water, Miscible at room temperature (in ethanol) | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.972 | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1193-18-6 | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Y352V9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-21 °C | |

| Record name | 3-Methyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。